molecular formula C16H28N2O11 B11824277 2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose

2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose

Cat. No.: B11824277
M. Wt: 424.40 g/mol
InChI Key: FJGXDMQHNYEUHI-DKDAEFSNSA-N
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Description

2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose is a complex carbohydrate derivative. It is a disaccharide composed of two monosaccharides: 2-acetamido-2-deoxy-D-glucose and 2-acetamido-2-deoxy-D-galactose. This compound is significant in various biological processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose involves multiple steps. One common method includes the glycosylation of 2-acetamido-2-deoxy-D-galactose with 2-acetamido-2-deoxy-D-glucose. The reaction typically uses a glycosyl donor and acceptor in the presence of a catalyst such as silver triflate or boron trifluoride etherate .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, resulting in the formation of the desired disaccharide .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose involves its interaction with specific enzymes and proteins. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of sugar moieties to target molecules. This process is crucial in glycosylation, which affects protein folding, stability, and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-2-deoxy-D-galactose
  • 2-Acetamido-2-deoxy-D-glucose
  • N-Acetyl-D-galactosamine
  • N-Acetyl-D-glucosamine

Uniqueness

2-Acetamido-2-deoxy-3-O-(2-acetamido-2-deoxy-B-D-glucopyranosyl)-D-galactopyranose is unique due to its specific glycosidic linkage and the presence of acetamido groups. These features contribute to its distinct chemical properties and biological functions, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C16H28N2O11

Molecular Weight

424.40 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)11(23)7(3-19)28-16(9)29-14-10(18-6(2)22)15(26)27-8(4-20)12(14)24/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16+/m1/s1

InChI Key

FJGXDMQHNYEUHI-DKDAEFSNSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](OC([C@@H]2NC(=O)C)O)CO)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)CO)O)NC(=O)C)CO)O)O

Origin of Product

United States

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